Valrubicin

Catalog No.
S548503
CAS No.
56124-62-0
M.F
C34H36F3NO13
M. Wt
723.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valrubicin

CAS Number

56124-62-0

Product Name

Valrubicin

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

Molecular Formula

C34H36F3NO13

Molecular Weight

723.6 g/mol

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1

InChI Key

ZOCKGBMQLCSHFP-KQRAQHLDSA-N

SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Solubility

insoluble
Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water.
In water, 3.4X10-4 mg/L at 25 °C /Estimated/

Synonyms

AD 32, AD-32, N-trifluoroacetyladriamycin 14-valerate, NSC-246131, valrubicin, Valstar, Valtaxin

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O

Description

The exact mass of the compound Valrubicin is 723.21387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublesoluble in methylene chloride, ethanol, methanol, acetone. practically insoluble in water.in water, 3.4x10-4 mg/l at 25 °c /estimated/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. It belongs to the ontological category of trifluoroacetamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gastric Cancer Treatment

Scientific Field: Oncology

Methods of Application: The study confirmed the effects of valrubicin treatment on the growth of gastric cancer cells. Changes in the expression of pro- and anti-apoptotic proteins in valrubicin-treated gastric cancer cells were also confirmed .

Results: The study found that the proliferation of six gastric cancer cell lines decreased after treatment with valrubicin in a dose-dependent manner. In particular, YCC-2 and SNU-668 cells led to the greatest cell growth inhibition upon valrubicin treatment .

Hematological Cancer Treatment

Scientific Field: Hematology

Methods of Application: Val-ILs were loaded with specific antibodies and injected intravenously. They rapidly reached the bone marrow and spleen, indicating their potential to effectively target cancer cells in these areas .

Results: Only a small amount of valrubicin incorporated into Val-ILs was needed to induce leukemia cell death in vivo. This approach could be used to efficiently treat acute leukemia cells .

Electrochemical DNA Sensor

Scientific Field: Biosensors

Summary of Application: A novel electrochemical DNA sensor was developed for the detection of the anthracycline drug, valrubicin .

Methods of Application: The sensor was developed on the base of poly (Azure C) electropolymerized from the deep eutectic solvent reline and covered with adsorbed DNA from calf thymus .

Valrubicin, also known as N-trifluoroacetyladriamycin-14-valerate, is a semisynthetic analog of the anthracycline doxorubicin. It is primarily used as an intravesical chemotherapy agent for treating bladder cancer, specifically in cases resistant to Bacillus Calmette-Guerin therapy. The compound appears as an orange or orange-red powder and is highly lipophilic, soluble in organic solvents like methylene chloride and ethanol, but relatively insoluble in water. Its chemical formula is C34H36F3NO13, with a molecular weight of 723.65 g/mol .

The exact mechanism of action of valrubicin is still under investigation, but it likely involves multiple cellular processes []. Here's a general understanding:

  • Valrubicin disrupts DNA replication by intercalating (inserting) itself between DNA base pairs []. This disrupts cell division and hinders cancer cell growth.
  • It may also interfere with the production of proteins essential for cell function [].
That include trifluoroacetylation and esterification. The process typically entails:

  • Trifluoroacetylation: Introduction of trifluoroacetyl groups to enhance lipophilicity.
  • Esterification: Formation of a valerate ester to produce the final compound.

These modifications aim to improve the drug's efficacy and reduce its cardiotoxicity compared to its parent compound, doxorubicin .

Valrubicin exhibits antineoplastic activity by disrupting nucleic acid metabolism within cells. It penetrates rapidly into cells and has been shown to achieve cytotoxic concentrations in bladder tissue when administered intravesically. Clinical studies have reported complete response rates ranging from 18% to 46% in patients with carcinoma in situ of the bladder and recurrent superficial papillary tumors . Notably, systemic absorption following intravesical administration is minimal, resulting in fewer systemic side effects compared to other similar drugs .

Valrubicin is primarily indicated for:

  • Intravesical therapy: Treatment of superficial bladder cancer that has not responded to other therapies.
  • Research: Investigated for potential use in combination therapies or alternative delivery methods due to its unique properties.

The drug is administered directly into the bladder via catheterization, allowing localized treatment with minimal systemic exposure .

Valrubicin has been studied for interactions with various drugs and biological systems. Key findings include:

  • Minimal systemic interactions: Due to low systemic absorption after intravesical administration.
  • Potential mutagenicity: In vitro studies indicate that valrubicin may exhibit mutagenic properties in bacterial assays and clastogenic effects in mammalian cells .
  • Limited toxicity: Compared to doxorubicin, valrubicin shows reduced cardiotoxicity and less impact on hematopoietic stem cells .

Several compounds share structural similarities or therapeutic applications with valrubicin. Here are some notable comparisons:

CompoundTypeKey FeaturesUnique Aspects
DoxorubicinAnthracyclineBroad-spectrum antitumor agentHigher cardiotoxicity; used systemically
EpirubicinAnthracyclineSimilar mechanism; used for various cancersSlightly less cardiotoxic than doxorubicin
IdarubicinAnthracyclineEffective against acute leukemiasMore potent but also more toxic
MitoxantroneAnthracenedioneUsed for prostate cancer and leukemiasDifferent mechanism; less effective against solid tumors

Valrubicin stands out due to its specific application in bladder cancer treatment via intravesical administration, allowing for localized effects with reduced systemic toxicity compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Orange or orange-red powder

XLogP3

4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

723.21387469 g/mol

Monoisotopic Mass

723.21387469 g/mol

Heavy Atom Count

51

LogP

2.2
log Kow = 5.06 /Estimated/

Appearance

Red solid powder

Melting Point

116-117 °C
135-136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2C6NUM6878

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (33.33%): May cause cancer [Danger Carcinogenicity];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of cancer of the bladder.
FDA Label

Livertox Summary

Doxorubicin, epirubicin, idarubicin and valrubicin are structurally related cytotoxic antineoplastic antibiotics used in the therapy of several forms of lymphoma, leukemia, sarcoma and solid organ cancers. Doxorubicin is associated with a high rate of transient serum enzyme during therapy and to rare instances of clinically apparent acute liver injury with jaundice that can be severe and even fatal. Epirubicin and idarubicin have similar profiles of activity and adverse events as doxorubicin, but have been less commonly used and their potential for causing liver injury has been less well defined. Valrubicin is instilled directly in the bladder as treatment of refractory urinary bladder cancer, has little systemic distribution, and has not been associated with serum enzyme elevations or clinically apparent liver injury.

NCI Cancer Drugs

Drug: Valrubicin
US Brand Name(s): Valstar
FDA Approval: Yes
Valrubicin is approved to treat: Bladder cancer. It is given directly into the bladder as a treatment for carcinoma in situ that does not respond to treatment with bacillus Calmette-Guérin (BCG). It is used in patients who cannot have surgery right away.

Therapeutic Uses

Antineoplastic
Intravesical valrubicin is indicated for treatment of carcinoma in situ of the urinary bladder that is refractory to Bacillus Calmette-Guerin (BCG), in patients for whom immediate cystectomy would be associated with unacceptable morbidity or mortality. /Included in US product labeling/
To assess the effect and tolerance of a 6-week course of intravesical valrubicin on a tumor intentionally left in the bladder (marker lesion) following incomplete transurethral resection of the bladder tumor (TURBT). In a prospective phase II study, 40 patients with refractory superficial transitional cell carcinoma (TCC), with or without carcinoma in situ, underwent TURBT at which a tumor <1 cm in diameter was deliberately left in the bladder. They were then treated with six instillations of 800 mg valrubicin at weekly intervals. Patients were assessed three months after the initial TURBT by cystoscopy and biopsy. Patients remaining clear of disease underwent repeat cystoscopies at 3-monthly intervals until recurrence or for up 2 years. 21/39 (54%) of patients were found to be clinically clear of disease upon cystoscopic examination at 3 months. 18/39 (46%) of patients were considered histologically clear of bladder disease. The current estimate of the mean time to recurrence is 248 days. A 6-week course of intravesical valrubicin has proved effective in ablating a marker tumor left in the bladder after incomplete TURBT and in preventing or delaying recurrence of further tumors in a group of patients with previously treated superficial TCC.
We assess the efficacy and safety of intravesical valrubicin for the treatment of carcinoma in situ in patients with failure or recurrence after bacillus Calmette-Guerin (BCG) and who otherwise would have undergone cystectomy. Total anthracycline recovery in urine samples obtained within 24 hours of valrubicin administration was assessed in a subset of patients. A total of 90 patients with recurrent carcinoma in situ after failed multiple prior courses of intravesical therapy, including at least 1 course of BCG, participated in this open label, noncomparative study. Each patient received 6 weekly instillations of 800 mg. intravesical valrubicin. Disease evaluations were made at baseline and 3-month intervals following treatment. Evaluations included cystoscopy with biopsy and urine cytology. Toxicity was noted throughout treatment and followup. No evidence of disease recurrence for 6 months or greater was considered a complete response. Of 90 patients 19 (21%) had a complete response, including 7 who remained disease-free at the last evaluation, with a median followup of 30 months. Additionally, 14 patients who did not meet the strict protocol definition of complete response had superficial Ta disease only. Median time to failure and/or last followup for complete responders was greater than 18 months. Recurrence has been noted in 79 patients to date, including only 2 with clinically advanced disease (stage T2). Of these 79 patients 44 (56%, 4 responders and 40 nonresponders) underwent radical cystectomy. Of the 41 patients with known pathological stage 6 (15%) had stage pT3 or greater at cystectomy. Four patients died of bladder cancer during the median followup of 30 months, none of whom was a complete responder or underwent cystectomy following valrubicin. The main side effects of valrubicin therapy were reversible local bladder symptoms. Valrubicin was effective and well tolerated in patients with carcinoma in situ of the bladder refractory to BCG therapy. Delaying cystectomy while attempting salvage therapy with valrubicin does not pose an undue risk to most patients.
... Twenty-two patients with recurrent or newly diagnosed Stage Ta or T1 transitional cell tumors received a single dose of 400 mg, 600 mg, or 800 mg of intravesical valrubicin immediately after transurethral resection of bladder tumors (TURBT). Four patients thought to be at high risk of recurrence were followed up with five additional doses of 800 mg valrubicin, given weekly. The use of valrubicin after TURBT was generally well tolerated. Little evidence was found to suggest a direct relationship among the dose of valrubicin, the time between the end of TURBT and drug instillation, and the occurrence of most bladder symptoms. The most commonly reported adverse events included dysuria (77%), hematuria (59%), and urgency/frequency (23%). Pharmacokinetic analyses revealed that the mean systemic exposure to valrubicin and its metabolites depended on the extent of the TURBT and the damage to the bladder wall. The results of this study indicated that administration of valrubicin immediately after TURBT is feasible.

Pharmacology

Valrubicin is an anticancer agent.
Valrubicin is a semisynthetic derivative of the antineoplastic anthracycline antibiotic doxorubicin. With a mechanism of action that appears to differ from doxorubicin, valrubicin is converted intracytoplasmically into N-trifluoroacetyladriamycin, which interacts with topoisomerase II, stabilizing the complex between the enzyme and DNA; consequently, DNA replication and repair and RNA and protein synthesis are inhibited and the cell cycle is arrested in the G2 phase. In addition, this agent accumulates in the cell cytoplasm where it inhibits protein kinase C (PKC). Valrubicin is less cardiotoxic than doxorubicin when administered systemically; applied topically, this agent shows excellent tissue penetration. Structurally, the trifluoro-acetyl moiety on the amino group of the glycoside and the valerate moiety appear to result in a lipophilicity that is greater than of doxorubicin, resulting in increased intracytoplasmic concentrations.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB09 - Valrubicin

Mechanism of Action

Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism. It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2. Although valrubicin does not bind strongly to DNA, a principal mechanism of its action, mediated by valrubicin metabolites, is interference with the normal DNA breaking-resealing action of DNA topoisomerase II.
Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ...
Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

56124-62-0

Absorption Distribution and Excretion

Following intravesical administration of 800 mg valrubicin and retention in the bladder for a period of 2-hours in patients with carcinoma in situ (CIS) of the bladder ... minimal amounts of the drug are absorbed into the plasma; metabolites of valrubicin also have been detected in plasma. Following intravesical administration of 200 to 900 mg valrubicin once weekly in patients with CIS of the bladder or stage Ta, T1, or T2 bladder cancer low plasma concentrations of valrubicin and its metabolites, ... were detected within 6 hours after administration of the first, third and sixth doses of the drug.
Elimination: Almost entirely by voiding the instillate.
Valrubicin penetrates easily into the bladder cell wall after intravesical administration. The degree of any systemic absorption depends on the condition of the bladder wall. Serum concentration usually are very low (nanogram quantities), even after extensive transurethral resection, although a case has been reported in which concentrations after administration to a patient with a perforated bladder were similar to those achieved after intravenous administration.
It is not known whether valrubicin is distributed in breast milk.
... Valrubicin entered individual cells more rapidly than doxorubicin in vitro. When valrubicin was administered intravesically to patients with bladder cancer, cytotoxic concentrations of the drug penetrated the superficial muscle layer of the bladder. ...

Metabolism Metabolites

Valrubicin is metabolized to two primary metabolites: N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol.
Following intravesical instillation of valrubicin, conversion of the drug to its major metabolites, N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol, is minimal during the 2 hr retention period. Voiding of the instillate after the 2-hour retention period results in almost complete excretion of the drug. About 98.6% of an intravesical dose of the drug is excreted in the urine unchanged; N-trifluoroacetyladriamycin and total anthracyclines account for 0.4 and 99.0%, respectively, of an administered dose.
Major metabolites are N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol, which have been measured in blood.

Wikipedia

Valrubicin
Neutral_red

Drug Warnings

The risk of developing metastatic disease must be considered in patients with refractory carcinoma in situ (CIS) of the urinary bladder who delay cystectomy. Among 90 patients with BCG-refractory CIS of the bladder receiving intravesical valrubicin in a clinical trial, 11% (10 patients) subsequently developed metastatic or deeply invasive bladder cancer during follow-up, including 4 patients (none of whom underwent cystectomy) who died of metastatic bladder cancer.
Myelosuppression has been reported in patients exposed systemically to valrubicin (e.g., inadvertent systemic administration of the drug, intravesical administration of the drug in a patient with bladder rupture or perforation). Myelosuppression, manifested by severe leukopenia and neutropenia approximately 2 weeks following valrubicin administration, was observed in a single patient who received 800 mg valrubicin by intravesical instillation within 1 hour following transurethral resection of the bladder (TURB) and immediately after experiencing a perforated bladder (as a complication of TURB).
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
It is not known whether valrubicin is distributed in breast milk. However, because the medication is highly lipophilic, there is the potential for exposure of and harm to breast-fed infants. Breast-feeding is not recommended during valrubicin therapy.
For more Drug Warnings (Complete) data for VALRUBICIN (17 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Preparation: M. Israel, E. J. Modest, US 4035566 (1977 to S. Farber Cancer Institute)
Information available in 2004 indicated that Valrubicin was used in the manufacture of pharmaceutical preparations in the following countries: Canada, Israel, USA (1,2)

Analytic Laboratory Methods

Analyte: valrubicin; matrix: pharmaceutical preparation (intravesical solution); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity)
Analyte: valrubicin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: valrubicin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: valrubicin; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
For more Analytic Laboratory Methods (Complete) data for VALRUBICIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

TLC determination in biological samples.

Interactions

In an in vivo study, the activity of valrubicin against a resistant line of human bladder tumor cells was enhanced by the calcium-channel blocking agent verapamil.

Dates

Modify: 2023-08-15
1: Laugesen IG, Hauge E, Andersen SM, Stenderup K, de Darko E, Dam TN, Rosada C. Valrubicin Activates PKCa in Keratinocytes: A Conceivable Mode of Action in Treating Hyper-Proliferative Skin Diseases. J Drugs Dermatol. 2013 Oct 1;12(10):1156-62. PubMed PMID: 24085052.
2: Dinney CP, Greenberg RE, Steinberg GD. Intravesical valrubicin in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin. Urol Oncol. 2012 May 9. [Epub ahead of print] PubMed PMID: 22575238.
3: Hauge E, Christiansen H, Rosada C, de Darkó E, Dam TN, Stenderup K. Topical valrubicin application reduces skin inflammation in murine models. Br J Dermatol. 2012 Aug;167(2):288-95. doi: 10.1111/j.1365-2133.2012.10964.x. Epub 2012 Jul 5. PubMed PMID: 22458650.
4: Sabnis N, Nair M, Israel M, McConathy WJ, Lacko AG. Enhanced solubility and functionality of valrubicin (AD-32) against cancer cells upon encapsulation into biocompatible nanoparticles. Int J Nanomedicine. 2012;7:975-83. doi: 10.2147/IJN.S28029. Epub 2012 Feb 22. PubMed PMID: 22393294; PubMed Central PMCID: PMC3289451.
5: Steinberg GD, Smith ND, Ryder K, Strangman NM, Slater SJ. Factors affecting valrubicin response in patients with bacillus Calmette-Guérin-refractory bladder carcinoma in situ. Postgrad Med. 2011 May;123(3):28-34. doi: 10.3810/pgm.2011.05.2281. PubMed PMID: 21566413.
6: Andersen SM, Rosada C, Dagnaes-Hansen F, Laugesen IG, de Darkó E, Dam TN, Stenderup K. Topical application of valrubicin has a beneficial effect on developing skin tumors. Carcinogenesis. 2010 Aug;31(8):1483-90. doi: 10.1093/carcin/bgq122. Epub 2010 Jun 16. PubMed PMID: 20554745.
7: Rosada C, Stenderup K, de Darkó E, Dagnaes-Hansen F, Kamp S, Dam TN. Valrubicin in a topical formulation treats psoriasis in a xenograft transplantation model. J Invest Dermatol. 2010 Feb;130(2):455-63. doi: 10.1038/jid.2009.277. Epub 2009 Sep 10. PubMed PMID: 19741712.
8: Wu S, Sun C, Pan Y. Preparative counter-current chromatography purification of valrubicin (AD-32) from crude synthetic drug using upright coil planet centrifuge with four multilayer coils connected in series. J Chromatogr A. 2005 May 27;1076(1-2):207-11. PubMed PMID: 15974091.
9: Randall S. Valrubicin: an alternative to radical cystectomy for carcinoma in situ of the bladder. Urol Nurs. 2001 Feb;21(1):30-1, 34-6. Review. PubMed PMID: 11998112.
10: Kuznetsov DD, Alsikafi NF, O'Connor RC, Steinberg GD. Intravesical valrubicin in the treatment of carcinoma in situ of the bladder. Expert Opin Pharmacother. 2001 Jun;2(6):1009-13. Review. PubMed PMID: 11585003.

Explore Compound Types